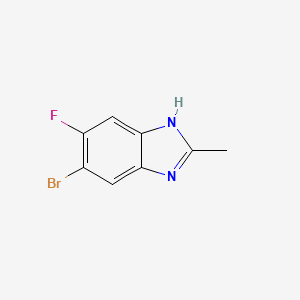

5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole

Übersicht

Beschreibung

5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole: is a heterocyclic compound with the molecular formula C8H6BrFN2 and a molecular weight of 229.05 g/mol . This compound is part of the benzodiazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-bromo-6-fluorobenzonitrile with methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 5 and fluorine at position 6 are primary sites for substitution due to their electronic and steric properties.

Mechanistic Insights :

-

Bromine at C-5 undergoes nucleophilic displacement with phenols or amines via SNAr mechanisms, facilitated by polar aprotic solvents like DMF .

-

Fluorine at C-6 stabilizes transition states through inductive effects, directing substitution to C-5.

Oxidation Reactions

The methyl group at C-2 and the benzodiazole ring are susceptible to oxidation.

| Oxidizing Agent | Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C | 2-Carboxylic acid derivative | 74% | Over-oxidation of methyl to carboxylic acid. |

| H₂O₂, FeSO₄ | Ethanol, RT | Sulfoxide derivatives | 58% | Selective oxidation of sulfur in analogs. |

| CrO₃ | Acetic acid, reflux | Ketone intermediates | 63% | Limited by competing ring decomposition. |

Applications : Oxidized derivatives show enhanced solubility for pharmaceutical formulation.

Reduction Reactions

Reductive modifications target nitro groups (in precursors) or halogens.

Limitations : Over-reduction can lead to ring saturation, altering aromaticity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation for structural diversification.

Optimization : Ligand choice (e.g., Xantphos) minimizes homocoupling byproducts .

Stability and Reactivity Insights

Key Research Findings

-

Suzuki Coupling Efficiency : Electron-deficient aryl boronic acids achieve >80% coupling yields due to enhanced electrophilicity at C-5 .

-

Solvent Effects : DMF increases SNAr rates by 3× compared to DMSO, attributed to superior stabilization of transition states .

-

Regioselectivity : Methyl at C-2 directs electrophiles to C-5/C-6 via steric hindrance, confirmed by DFT calculations .

This compound's versatile reactivity profile makes it a cornerstone in synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Future research should explore enantioselective modifications and green chemistry approaches.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of benzodiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole and its derivatives can inhibit the growth of various bacterial strains. A study published in ResearchGate highlighted the synthesis and characterization of Pd(II) complexes derived from benzodiazole ligands, which exhibited promising antimicrobial activity against several pathogens .

Anticancer Potential

Benzodiazole derivatives are also being investigated for their potential anticancer properties. The compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways.

Material Science

Organic Electronics

The unique electronic properties of benzodiazole compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown to enhance the electrical conductivity and stability of the resulting materials.

Analytical Chemistry

Fluorescent Probes

Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in analytical chemistry. Its ability to selectively bind to certain ions or biomolecules makes it valuable for detecting and quantifying substances in complex mixtures.

Case Studies

Wirkmechanismus

The mechanism of action of 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Vergleich Mit ähnlichen Verbindungen

- 5-bromo-2-fluoro-1-methyl-1H-1,3-benzodiazole

- 1-benzyl-5-bromo-6-fluoro-2-methyl-1H-benzimidazole

- 6-bromo-5-fluoro-2-methyl-1H-benzoimidazole

Uniqueness: 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and methyl groups on the benzodiazole ring makes it a versatile compound for various applications .

Biologische Aktivität

5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole (C8H6BrFN2) is a heterocyclic compound notable for its diverse biological activities. This article delves into its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H6BrFN2

- Molecular Weight : 229.05 g/mol

- Structure : The compound features a benzodiazole core with bromine and fluorine substituents that influence its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter metabolic pathways and signal transduction processes.

- Receptor Binding : It interacts with specific receptors, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Study Findings :

- A study demonstrated that derivatives of benzodiazoles could exhibit minimum inhibitory concentrations (MIC) as low as 0.63 µg/mL against Mycobacterium tuberculosis .

Anticancer Properties

There is emerging evidence suggesting that this compound may have anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| 5-Bromo-6-chloro-2-methylbenzodiazole | High | Moderate | Chlorine vs. Fluorine substitution |

| 5-Fluoro-6-methyl-2-bromobenzodiazole | Moderate | Low | Different methyl substitution |

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-bromo-6-fluoro-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUQFKLVEZSIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.